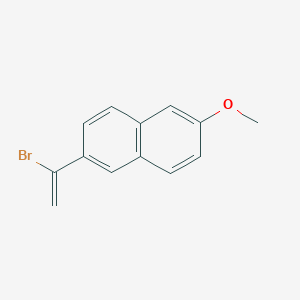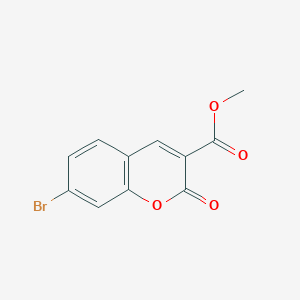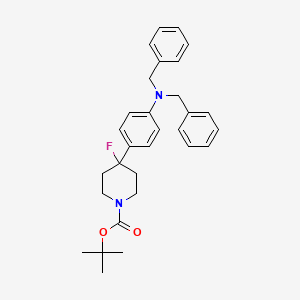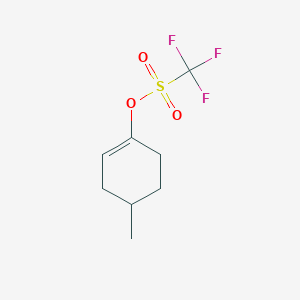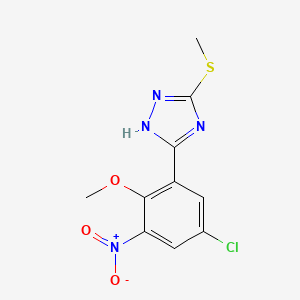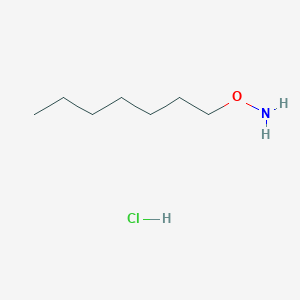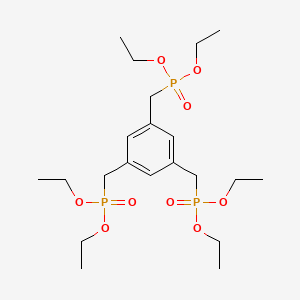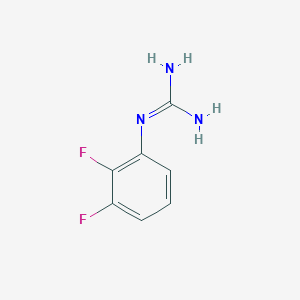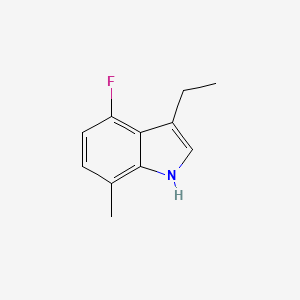
3-Ethyl-4-fluoro-7-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-fluoro-7-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-fluoro-7-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For example, using methanesulfonic acid under reflux in methanol can yield the desired indole compound .
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or copper, can facilitate the formation of the indole ring through cross-coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-4-fluoro-7-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole to its corresponding reduced forms, such as indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
3-Ethyl-4-fluoro-7-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and developing new drugs.
Medicine: Its potential antiviral, anti-inflammatory, and anticancer properties are of interest for therapeutic development.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-fluoro-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylindole: Another indole derivative with similar biological activities.
4-Fluoroindole: Shares the fluorine substitution, affecting its reactivity and biological properties.
7-Methylindole: Similar in structure but lacks the ethyl and fluoro substitutions.
Uniqueness
3-Ethyl-4-fluoro-7-methyl-1H-indole is unique due to its specific substitutions, which can influence its chemical reactivity and biological activity. The combination of ethyl, fluoro, and methyl groups provides distinct properties compared to other indole derivatives .
Propiedades
Fórmula molecular |
C11H12FN |
|---|---|
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
3-ethyl-4-fluoro-7-methyl-1H-indole |
InChI |
InChI=1S/C11H12FN/c1-3-8-6-13-11-7(2)4-5-9(12)10(8)11/h4-6,13H,3H2,1-2H3 |
Clave InChI |
WKHQOHOLHMPHGJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CNC2=C(C=CC(=C12)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






